molecular formula C27H23NO3 B4563938 3-[4-(benzyloxy)-3-methoxyphenyl]-N-1-naphthylacrylamide

3-[4-(benzyloxy)-3-methoxyphenyl]-N-1-naphthylacrylamide

Cat. No.: B4563938
M. Wt: 409.5 g/mol
InChI Key: KTOMOEURSMKMRR-BMRADRMJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(benzyloxy)-3-methoxyphenyl]-N-1-naphthylacrylamide is a useful research compound. Its molecular formula is C27H23NO3 and its molecular weight is 409.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 409.16779360 g/mol and the complexity rating of the compound is 585. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electronic Coupling and Mixed-Valence Systems

Research explores the electronic interactions in organic mixed-valence systems, using compounds with structural similarities to "3-[4-(benzyloxy)-3-methoxyphenyl]-N-1-naphthylacrylamide." Such studies focus on understanding the electronic coupling through various bridging units like benzene, naphthalene, and anthracene. The insights gained are crucial for designing molecules with desired electronic properties for applications in molecular electronics and photonics (Lambert et al., 2005).

Organic Synthesis and Chemical Reactions

Another field of application involves the reaction of similar compounds with titanium tetrachloride, leading to the formation of derivatives like 4H-1,2-oxazines and hydroxy-arylaldehydes. Such reactions are valuable for synthesizing novel organic compounds with potential applications in materials science, pharmaceuticals, and agrochemicals (Hirotani & Zen, 1994).

Fluorimetric Assays and Biochemical Applications

Compounds with structural motifs related to "this compound" are used in developing fluorimetric assays, such as those for cathepsin B and H. These assays are crucial for biochemical research and drug development, providing a safer and more convenient method than those involving hazardous substances (Barrett, 1980).

Antioxidant Activity and Molecular Structure

Studies on similar compounds, focusing on their molecular structure and antioxidant activity, contribute significantly to understanding how structural features affect biological activity. These insights are critical for the design of new antioxidants and therapeutic agents (Demir et al., 2015).

Liquid Crystalline Properties

Research on compounds containing naphthalene ring systems, akin to "this compound," reveals their liquid crystalline properties. Such studies are pivotal for developing new materials for displays, sensors, and other advanced technologies (Thaker et al., 2012).

Properties

IUPAC Name

(E)-3-(3-methoxy-4-phenylmethoxyphenyl)-N-naphthalen-1-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23NO3/c1-30-26-18-20(14-16-25(26)31-19-21-8-3-2-4-9-21)15-17-27(29)28-24-13-7-11-22-10-5-6-12-23(22)24/h2-18H,19H2,1H3,(H,28,29)/b17-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTOMOEURSMKMRR-BMRADRMJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)NC2=CC=CC3=CC=CC=C32)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)NC2=CC=CC3=CC=CC=C32)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(benzyloxy)-3-methoxyphenyl]-N-1-naphthylacrylamide
Reactant of Route 2
Reactant of Route 2
3-[4-(benzyloxy)-3-methoxyphenyl]-N-1-naphthylacrylamide
Reactant of Route 3
Reactant of Route 3
3-[4-(benzyloxy)-3-methoxyphenyl]-N-1-naphthylacrylamide
Reactant of Route 4
Reactant of Route 4
3-[4-(benzyloxy)-3-methoxyphenyl]-N-1-naphthylacrylamide
Reactant of Route 5
Reactant of Route 5
3-[4-(benzyloxy)-3-methoxyphenyl]-N-1-naphthylacrylamide
Reactant of Route 6
Reactant of Route 6
3-[4-(benzyloxy)-3-methoxyphenyl]-N-1-naphthylacrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.